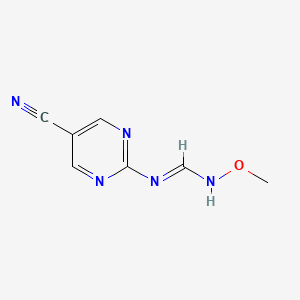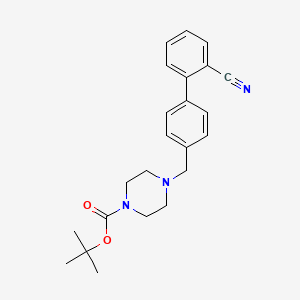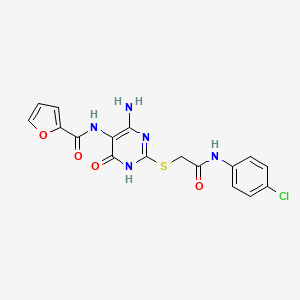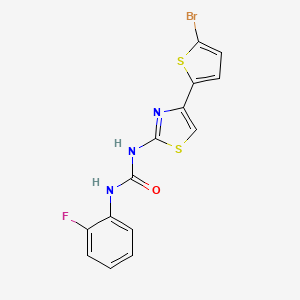
4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (4MMP) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. This compound has been found to be a useful tool for the synthesis of various compounds, such as peptides, nucleosides, and other small molecules. Additionally, 4MMP has been studied for its potential applications in the fields of medicinal chemistry and biochemistry, as it has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to be a useful tool for the synthesis of various compounds, such as peptides, nucleosides, and other small molecules. Additionally, this compound has been studied for its potential applications in the fields of medicinal chemistry and biochemistry, as it has been found to exhibit various biochemical and physiological effects. In particular, this compound has been found to be a useful tool for the synthesis of compounds that can be used in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, this compound has been studied for its potential applications in the field of organic synthesis, as it can be used as a starting material for the synthesis of various compounds.
作用機序
The mechanism of action of 4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body and alters their activity, leading to various biochemical and physiological effects. Additionally, this compound is believed to interact with various enzymes and receptors, leading to changes in the expression of genes and proteins.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In particular, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes, such as learning and memory. Additionally, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
実験室実験の利点と制限
The use of 4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its ability to bind to various proteins in the body and alter their activity. Additionally, this compound is relatively stable, making it a suitable starting material for the synthesis of various compounds. However, one of the main limitations of using this compound in laboratory experiments is its potential toxicity, as it has been found to exhibit various biochemical and physiological effects.
将来の方向性
The potential applications of 4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide are vast and can be explored in various directions. One of the main future directions is to further investigate the biochemical and physiological effects of this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of novel drugs and treatments for various diseases. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for the synthesis of various compounds. Finally, further research into the potential applications of this compound in the field of organic synthesis could lead to the development of novel compounds with various applications.
合成法
4-(4-methoxybenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxybenzoyl chloride with 3-morpholinopropyl amine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product this compound. The second step involves the purification of the product through column chromatography.
特性
IUPAC Name |
4-(4-methoxybenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-17-5-3-15(4-6-17)19(24)16-13-18(22-14-16)20(25)21-7-2-8-23-9-11-27-12-10-23/h3-6,13-14,22H,2,7-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSYCLMBAKEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-(2-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2787239.png)

![3-(4-Nitro-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B2787241.png)

![2-(2-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2787245.png)




![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2787254.png)
![3-Fluoro-4-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2787258.png)


![N-(2,4-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2787261.png)
